N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
This compound features a sulfamoylphenyl group linked to a 3,4-dimethylisoxazole moiety and an acetamide bridge connecting to a 5-isopropyl-substituted benzofuran ring. Its synthesis likely employs crystallographic tools such as SHELX for structural validation, given the prevalence of these methods in small-molecule characterization .
Properties
Molecular Formula |
C24H25N3O5S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H25N3O5S/c1-14(2)17-5-10-22-21(11-17)18(13-31-22)12-23(28)25-19-6-8-20(9-7-19)33(29,30)27-24-15(3)16(4)26-32-24/h5-11,13-14,27H,12H2,1-4H3,(H,25,28) |
InChI Key |
RLOPKTYELCIJTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=C(C=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Coupling with Benzofuran: The benzofuran moiety is coupled with the oxazole-sulfamoyl intermediate through a series of condensation reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxazole ring or the sulfamoyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring and the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione derivatives, while reduction of the oxazole ring can produce dihydro-oxazole derivatives.
Scientific Research Applications
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl Phenyl Acetamides with Varied Aromatic Substituents
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide ()
- Structural Differences : Replaces the 5-isopropylbenzofuran group with a 4′-methylbiphenyl-4-yloxy moiety.
- The methyl group on the biphenyl may offer steric hindrance, affecting target binding compared to the isopropyl group in the target compound .
Anti-Exudative Acetamides with Triazole Cores ()
- Example: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives.
- Key Contrasts :
Triazole- and Benzotriazole-Containing Analogs
2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide ()
- Structural Features : Incorporates a benzotriazole-methyl-triazole sulfanyl group.
- Comparison: The benzotriazole group may confer UV stability and metal-binding capacity, absent in the target compound’s benzofuran core.
N-[4-(Benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Differences: A pyridinyl-triazole sulfanyl group replaces the isoxazole-sulfamoylbenzofuran system.
Azo Compounds with Isoxazole and Sulfonamide Moieties ()**
- Example: N-(3,4-dimethylisoxazol-5-yl)-4-((4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)diazenyl)benzenesulfonamide.
- Contrasts :
- Azo (-N=N-) linkages and dual sulfonamide groups differentiate these from the acetamide-based target compound.
- These azo derivatives are reported for antioxidant and antimicrobial applications, suggesting that the isoxazole-sulfamoyl motif alone may drive bioactivity even without acetamide linkages .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural-Activity Relationships :
- The 5-isopropyl group on benzofuran may optimize lipophilicity for CNS penetration, whereas biphenyl or triazole groups favor peripheral action .
- Sulfamoyl and sulfanyl groups enhance binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase), while azo linkages expand redox-based applications .
- Synthetic Challenges : Crystallographic tools like SHELX and WinGX are critical for resolving complex heterocyclic structures, as seen in analogs from and .
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O3S |
| Molecular Weight | 426.53 g/mol |
| LogP | 3.21 |
| Polar Surface Area | 85.61 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Research indicates that this compound may exhibit its biological effects through various pathways, including:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory processes.
- Modulation of Receptor Activity : The compound could act as a modulator for certain receptors, potentially influencing cellular signaling pathways.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It was tested against various bacterial strains and exhibited significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
Anticancer Activity
Preliminary in vitro studies suggest that this compound may have anticancer properties. It demonstrated cytotoxic effects on several cancer cell lines, with IC50 values indicating its potential as a chemotherapeutic agent.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of the compound against Gram-positive and Gram-negative bacteria. Results indicated a strong antibacterial effect, particularly against Staphylococcus aureus and Escherichia coli, with an MIC of 12 µg/mL for S. aureus.
-
Cytotoxicity Assessment :
- In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF7), the compound showed IC50 values of 25 µM and 30 µM respectively, suggesting moderate cytotoxic activity.
-
Mechanistic Insights :
- Molecular docking studies revealed that the compound binds effectively to the active site of target proteins involved in cancer progression, indicating a potential mechanism for its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
